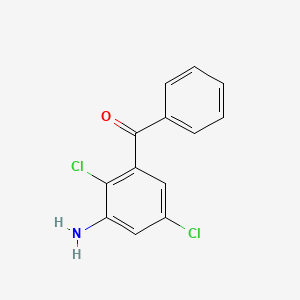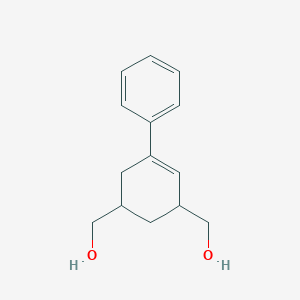
(5-phenyl-4-cyclohexene-1,3-diyl)dimethanol
Übersicht
Beschreibung
(5-phenyl-4-cyclohexene-1,3-diyl)dimethanol, also known as PCDM, is a versatile organic compound that has gained significant attention in the scientific community due to its potential applications in various fields. PCDM is a diol molecule with two hydroxyl groups attached to a phenyl-cyclohexene ring system.
Wissenschaftliche Forschungsanwendungen
(5-phenyl-4-cyclohexene-1,3-diyl)dimethanol has shown potential applications in various fields of science. In the field of materials science, (5-phenyl-4-cyclohexene-1,3-diyl)dimethanol has been used as a building block for the synthesis of novel polymers and copolymers. (5-phenyl-4-cyclohexene-1,3-diyl)dimethanol-based polymers exhibit unique properties such as high thermal stability, good mechanical strength, and excellent solubility in organic solvents. In the field of medicinal chemistry, (5-phenyl-4-cyclohexene-1,3-diyl)dimethanol has been investigated for its potential as an anti-inflammatory agent. (5-phenyl-4-cyclohexene-1,3-diyl)dimethanol has been shown to inhibit the production of pro-inflammatory cytokines and reduce the expression of cyclooxygenase-2 (COX-2) in cells.
Wirkmechanismus
The mechanism of action of (5-phenyl-4-cyclohexene-1,3-diyl)dimethanol is not well understood. However, it is believed that (5-phenyl-4-cyclohexene-1,3-diyl)dimethanol exerts its biological activity by modulating the activity of certain enzymes and proteins in cells. (5-phenyl-4-cyclohexene-1,3-diyl)dimethanol has been shown to inhibit the activity of COX-2, which is an enzyme involved in the production of inflammatory mediators. (5-phenyl-4-cyclohexene-1,3-diyl)dimethanol may also interact with other proteins and signaling pathways involved in inflammation and cell proliferation.
Biochemical and Physiological Effects:
(5-phenyl-4-cyclohexene-1,3-diyl)dimethanol has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that (5-phenyl-4-cyclohexene-1,3-diyl)dimethanol can inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in cells. (5-phenyl-4-cyclohexene-1,3-diyl)dimethanol has also been shown to reduce the expression of COX-2 and inducible nitric oxide synthase (iNOS) in cells. In animal studies, (5-phenyl-4-cyclohexene-1,3-diyl)dimethanol has been shown to reduce the severity of inflammation in models of acute and chronic inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of (5-phenyl-4-cyclohexene-1,3-diyl)dimethanol is its versatility as a building block for the synthesis of novel polymers and copolymers. (5-phenyl-4-cyclohexene-1,3-diyl)dimethanol-based polymers exhibit unique properties that make them useful for various applications such as drug delivery, tissue engineering, and electronics. (5-phenyl-4-cyclohexene-1,3-diyl)dimethanol is also relatively easy to synthesize and purify, making it a cost-effective option for research. However, one of the limitations of (5-phenyl-4-cyclohexene-1,3-diyl)dimethanol is its limited solubility in water, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for research on (5-phenyl-4-cyclohexene-1,3-diyl)dimethanol. One area of research is the development of (5-phenyl-4-cyclohexene-1,3-diyl)dimethanol-based polymers for drug delivery applications. (5-phenyl-4-cyclohexene-1,3-diyl)dimethanol-based polymers can be designed to release drugs in a controlled manner, which can improve the efficacy and safety of drug therapies. Another area of research is the investigation of (5-phenyl-4-cyclohexene-1,3-diyl)dimethanol as an anti-cancer agent. (5-phenyl-4-cyclohexene-1,3-diyl)dimethanol has been shown to inhibit the growth of cancer cells in vitro, and further studies are needed to determine its potential as a cancer therapy. Additionally, the mechanism of action of (5-phenyl-4-cyclohexene-1,3-diyl)dimethanol needs to be further elucidated to fully understand its biological activity.
Eigenschaften
IUPAC Name |
[5-(hydroxymethyl)-3-phenylcyclohex-3-en-1-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O2/c15-9-11-6-12(10-16)8-14(7-11)13-4-2-1-3-5-13/h1-5,7,11-12,15-16H,6,8-10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUBSTPQBMRWIND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=CC1CO)C2=CC=CC=C2)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclohex-4-ene-1,3-dimethanol, 5-phenyl- | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



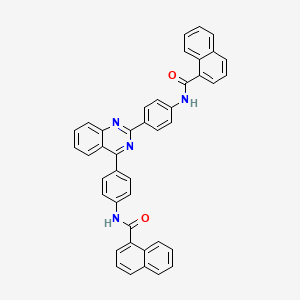
![5-hydroxy-2-[(2-nitrobenzoyl)amino]benzoic acid](/img/structure/B3825700.png)
![N-{4-[6-(acetylamino)-1H-benzimidazol-2-yl]phenyl}acetamide](/img/structure/B3825711.png)

![2-(acetylamino)-N-[4-(6-{[2-(acetylamino)benzoyl]amino}-1H-benzimidazol-2-yl)phenyl]benzamide](/img/structure/B3825720.png)
![dimethyl 2,2'-[1,4-phenylenebis(carbonylimino)]dibenzoate](/img/structure/B3825728.png)
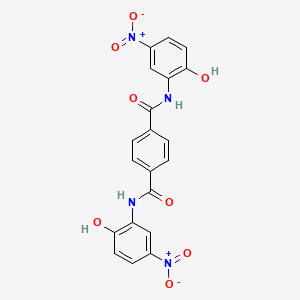
![4-(acetylamino)-N-[4-(6-{[4-(acetylamino)benzoyl]amino}-1H-benzimidazol-2-yl)phenyl]benzamide](/img/structure/B3825745.png)
![4,4'-[(3-oxo-2,3-dihydro-1H-isoindole-1,1-diyl)di-4,1-phenylene]bis(4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione)](/img/structure/B3825752.png)
![N,N'-[carbonylbis(6-hydroxy-3,1-phenylene)]bis(2-nitrobenzamide)](/img/structure/B3825760.png)
![[5-(aminomethyl)-1,3-cyclohexanediyl]dimethanol hydrochloride](/img/structure/B3825771.png)
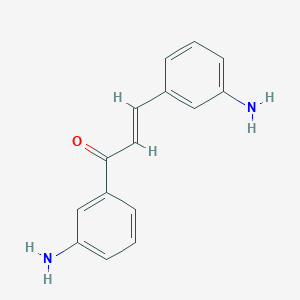
![[2-hydroxy-3-(2,3,5-trimethylphenoxy)propyl]methylsulfamic acid](/img/structure/B3825789.png)
